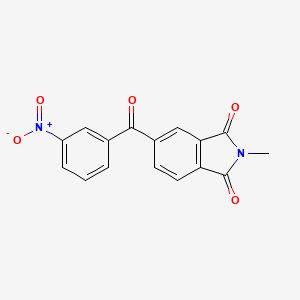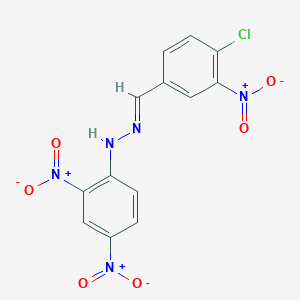![molecular formula C16H15BrN2O2 B5750779 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5750779.png)
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and apoptosis.
Wirkmechanismus
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to a decrease in cell growth and proliferation. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to reduce inflammation and viral replication in various models. However, further research is needed to determine the full range of biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme. However, this compound may have off-target effects on other proteins, which could complicate data interpretation. Additionally, the synthesis of this compound is complex and time-consuming, which can limit its availability for research.
Zukünftige Richtungen
There are many potential future directions for research involving 3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for CK2. Another potential direction is the investigation of this compound's effects on other diseases beyond cancer, such as neurodegenerative disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations in lab experiments.
Synthesemethoden
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride, followed by reaction with potassium carbonate and N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide is a valuable tool for studying the role of CK2 in various cellular processes. It has been used in many scientific studies to investigate the effects of CK2 inhibition on cancer cells, as well as other diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for further research in these areas.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-13(8-11(10)2)16(20)21-19-15(18)12-4-3-5-14(17)9-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYBPWMKCZSREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-fluorophenyl)-1-[(4-methoxy-1-naphthyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5750733.png)



![N-[4-(aminosulfonyl)benzyl]-5-methyl-2-furamide](/img/structure/B5750755.png)
![methyl (4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}phenoxy)acetate](/img/structure/B5750769.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5750787.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5750792.png)

